1'-[(2,3-DIMETHOXYPHENYL)METHYL]-4-METHYL-1,4'-BIPIPERIDINE
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Overview
Description
1’-(2,3-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine is a synthetic organic compound characterized by its unique structure, which includes a bipiperidine core substituted with a 2,3-dimethoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,3-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate diamines.
Introduction of the 2,3-Dimethoxybenzyl Group: This step involves the alkylation of the bipiperidine core with 2,3-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’-(2,3-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
1’-(2,3-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(2,3-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- 1’-(2,4-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine
- 1’-(3,4-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine
- 1’-(2,3-Dimethoxyphenethyl)-4-methyl-1,4’-bipiperidine
Comparison: 1’-(2,3-Dimethoxybenzyl)-4-methyl-1,4’-bipiperidine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry research.
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-13-22(14-8-16)18-9-11-21(12-10-18)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
InChI Key |
BCEAPEFYOMHQGL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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